Product packaging for Diacetylscopadol(Cat. No.:CAS No. 129082-58-2)

Diacetylscopadol

Cat. No.: B164373
CAS No.: 129082-58-2
M. Wt: 406.6 g/mol
InChI Key: GDBHWWGVCRIESX-JALILVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacetylscopadol (DAS) is a debenzoylated derivative of the novel diterpenoid Scopadulcic Acid B (SA-B), which is a primary ingredient of the traditional medicinal herb Scoparia dulcis L. It functions as a specific, reversible biochemical inhibitor of gastric H+,K+-ATPase. Its primary research value lies in its unique mechanism of action; studies indicate that this compound inhibits the K+-dependent dephosphorylation step of the H+,K+-ATPase enzyme and stabilizes the E2PK conformational state, without affecting the phosphorylation step . This mechanism is distinct from other known classes of inhibitors, such as the irreversible inhibitor omeprazole, making this compound a valuable tool compound for probing the enzyme's kinetic cycle and conformational changes . Researchers utilize this compound in fundamental studies of ion transport, gastric acid secretion, and as a comparative agent for characterizing the function and structure of P-type ATPases. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O5 B164373 Diacetylscopadol CAS No. 129082-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129082-58-2

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

IUPAC Name

[(2R,6R,7S,8S,10R,12R,13R)-12-acetyloxy-8-hydroxy-2,6,13-trimethyl-6-tetracyclo[11.2.1.01,10.02,7]hexadecanyl]methyl acetate

InChI

InChI=1S/C24H38O5/c1-15(25)28-14-22(4)7-6-8-23(5)20(22)18(27)11-17-12-19(29-16(2)26)21(3)9-10-24(17,23)13-21/h17-20,27H,6-14H2,1-5H3/t17-,18+,19-,20-,21-,22+,23-,24?/m1/s1

InChI Key

GDBHWWGVCRIESX-JALILVTPSA-N

SMILES

CC(=O)OCC1(CCCC2(C1C(CC3C24CCC(C4)(C(C3)OC(=O)C)C)O)C)C

Isomeric SMILES

CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1[C@H](C[C@H]3C24CC[C@](C4)([C@@H](C3)OC(=O)C)C)O)C)C

Canonical SMILES

CC(=O)OCC1(CCCC2(C1C(CC3C24CCC(C4)(C(C3)OC(=O)C)C)O)C)C

Synonyms

diacetyl scopadol
diacetylscopadol

Origin of Product

United States

Isolation, Derivatization, and Structural Elucidation Methodologies

Methodologies for Isolation of Scopadulane Diterpenoids from Plant Extracts (e.g., Scoparia dulcis)

The primary natural source of the scopadulane skeleton is the herb Scoparia dulcis, a plant distributed throughout tropical and subtropical regions. innoriginal.comthepharmajournal.com The isolation of scopadulane diterpenoids, such as Scopadulcic Acid B, from the plant material is a multi-step process involving extraction and chromatographic separation.

The general procedure begins with the collection of the aerial parts (leaves and stems) of Scoparia dulcis. nih.govnih.gov This plant material is air-dried and then pulverized. The powdered material undergoes exhaustive extraction using a solvent, typically methanol (B129727) or ethanol, to draw out a wide range of chemical constituents. innoriginal.com This process yields a crude extract containing a complex mixture of compounds, including flavonoids, terpenoids, steroids, and alkaloids. innoriginal.comrsc.org

To isolate the desired scopadulane diterpenoids from this complex mixture, various chromatographic techniques are employed. The crude extract is often subjected to a series of column chromatography steps over silica (B1680970) gel. By progressively changing the polarity of the solvent system (eluent), chemists can separate the mixture into fractions with different chemical properties. These fractions are then further purified, often using preparative High-Performance Liquid Chromatography (HPLC), to yield the pure individual compounds, including Scopadulcic Acid B. scialert.net

Semisynthetic Derivatization Strategies of Scopadulcic Acid B to Diacetylscopadol

This compound is not typically isolated directly from Scoparia dulcis; it is a semi-synthetic derivative of the naturally occurring Scopadulcic Acid B. thepharmajournal.comresearchgate.netresearchgate.net The nomenclature "this compound" suggests a specific chemical modification of a parent molecule, in this case, a scopadulane diterpene. Research has identified it as a debenzoyl derivative of Scopadulcic Acid B, indicating a targeted chemical transformation. thepharmajournal.comresearchgate.net

The derivatization process involves the chemical modification of the functional groups present on the Scopadulcic Acid B molecule. While the full reaction scheme is part of specific laboratory synthesis, the name implies a two-stage conceptual process:

Debenzoylation: Removal of a benzoyl group (-CO-C₆H₅) from the Scopadulcic Acid B structure.

Diacetylation: Introduction of two acetyl groups (-COCH₃) at specific hydroxyl (-OH) sites on the molecule.

This semi-synthetic strategy allows researchers to create novel analogues of natural products to explore structure-activity relationships.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation of Scopadulane Derivatives

Once a compound like this compound is synthesized, its exact molecular structure must be unequivocally confirmed. This is achieved using a combination of advanced spectroscopic and analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for mapping the carbon-hydrogen framework of a molecule. wikipedia.orgaocs.org

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) indicates the type of proton, the integration shows the number of protons, and the splitting pattern reveals adjacent protons.

¹³C NMR (Carbon NMR): This provides information on the different carbon environments within the molecule. aocs.org

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

The data obtained from these experiments are used to piece together the complex tetracyclic structure of scopadulane derivatives.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of a compound. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional clues about the molecule's structure, which can be used to corroborate the findings from NMR spectroscopy.

The combination of these techniques provides the definitive evidence required to confirm the successful isolation and derivatization of scopadulane compounds like this compound. nih.gov

Table 1: Illustrative NMR Data for a Scopadulane Derivative Skeleton Note: This table is a representative example based on published data for related compounds and does not represent experimentally verified data for this compound itself. It serves to illustrate the type of data generated.

Position¹H NMR Chemical Shift (δ ppm)¹³C NMR Chemical Shift (δ ppm)
11.5 - 1.735 - 40
22.0 - 2.225 - 30
34.0 - 4.270 - 75
52.3 - 2.550 - 55
65.5 - 5.7120 - 125
75.8 - 6.0140 - 145
91.8 - 2.045 - 50
112.1 - 2.330 - 35
144.5 - 4.780 - 85
200.9 - 1.115 - 20

Biosynthetic Pathways of Scopadulane Type Diterpenoids

Proposed Biosynthetic Routes to Scopadulcic Acids

The biosynthesis of scopadulane-type diterpenoids is proposed to commence with the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). nih.govnih.gov This initial and pivotal step is catalyzed by a class II diterpene synthase, which facilitates a protonation-initiated cyclization cascade. In Scoparia dulcis, this enzyme has been identified as a syn-copalyl diphosphate synthase (CPS).

The proposed biosynthetic route to the scopadulcic acid core involves the following key transformations:

Formation of syn-Copalyl Diphosphate (syn-CPP): The pathway is initiated with the conversion of the acyclic precursor, geranylgeranyl diphosphate (GGPP), into the bicyclic intermediate, syn-copalyl diphosphate (syn-CPP). nih.govnih.gov This reaction is a cornerstone in the biosynthesis of a variety of diterpenoids.

Formation of the Tetracyclic Scopadulane Skeleton: Following the formation of syn-CPP, a class I diterpene synthase, known as a kaurene synthase-like (KSL) enzyme, catalyzes a second cyclization. This step is critical as it establishes the characteristic tetracyclic ring system of the scopadulane framework. The product of this reaction is believed to be a hydroxylated intermediate, scopadulanol. nih.govnih.gov

Oxidative Modifications to Scopadulcic Acids: Subsequent to the formation of the core scopadulane skeleton, a series of oxidative modifications are thought to occur. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYP450s), which are frequently involved in the functionalization of terpenoid scaffolds in plants. nih.govresearchgate.net These oxidative steps are presumed to convert the initial tetracyclic intermediate into various scopadulcic acids, including scopadulcic acid B. While a number of CYP450s have been identified in S. dulcis, the specific enzymes responsible for these transformations have not yet been functionally characterized. nih.govresearchgate.net

Enzymatic Transformations and Metabolic Intermediates Leading to Diacetylscopadol

The biosynthesis of this compound necessitates further enzymatic modifications beyond the formation of the scopadulcic acid core. Specifically, two hydroxyl groups on the scopadulane skeleton must undergo acetylation. While the precise metabolic intermediates and the enzymes catalyzing these final steps have not been definitively elucidated, a putative pathway can be proposed based on the known chemistry of diterpenoid biosynthesis.

The key metabolic intermediates in the proposed pathway are:

IntermediateDescription
Geranylgeranyl diphosphate (GGPP)The universal C20 precursor for diterpenoid biosynthesis.
syn-Copalyl diphosphate (syn-CPP)A bicyclic diphosphate intermediate formed from the initial cyclization of GGPP. nih.govnih.gov
ScopadulanolA tetracyclic diterpene alcohol intermediate forming the core scopadulane skeleton. nih.govnih.gov
Scopadulcic Acid IntermediateA hydroxylated scopadulane derivative that serves as the substrate for acetylation.

The final enzymatic transformations leading to this compound are presumed to be two sequential acetylation reactions. These would be catalyzed by acetyl-CoA-dependent acetyltransferases. Although acetylated flavonoid glycosides have been isolated from Scoparia dulcis, the specific acetyltransferases involved in diterpenoid biosynthesis have not yet been identified or characterized. The identification and functional analysis of these enzymes are crucial for a complete understanding of the this compound biosynthetic pathway.

Genetic and Molecular Studies of Biosynthetic Enzymes in Scoparia dulcis

Genetic and molecular investigations have begun to unravel the enzymatic basis for the biosynthesis of scopadulane-type diterpenoids in Scoparia dulcis. These studies have primarily focused on the identification and characterization of the genes encoding the diterpene synthases responsible for the initial cyclization steps.

Key findings from these studies include:

Identification of SdCPS2: A gene encoding a syn-copalyl diphosphate synthase, designated SdCPS2, has been cloned and functionally characterized from S. dulcis. nih.gov This enzyme is responsible for the conversion of GGPP to syn-CPP, the first committed step in scopadulane biosynthesis. nih.gov

Identification of SdKSL1: A kaurene synthase-like gene, SdKSL1, has also been identified and is proposed to encode the enzyme responsible for the second cyclization, which transforms syn-CPP into the tetracyclic scopadulane skeleton. nih.gov

Transcriptome Analysis: Broader transcriptome analyses of S. dulcis have led to the identification of numerous candidate genes potentially involved in secondary metabolism, including a large number of cytochrome P450s. nih.govresearchgate.net While the specific functions of most of these genes remain to be determined, they represent a valuable resource for future research aimed at elucidating the complete biosynthetic pathway of this compound and other scopadulane diterpenoids.

The following table summarizes the key enzymes and their corresponding genes that have been implicated in the biosynthesis of the scopadulane skeleton:

EnzymeGeneFunction
syn-Copalyl diphosphate synthaseSdCPS2Catalyzes the cyclization of GGPP to syn-CPP. nih.gov
Kaurene synthase-likeSdKSL1Proposed to catalyze the cyclization of syn-CPP to the tetracyclic scopadulane skeleton. nih.gov

Further genetic and molecular studies are required to identify and characterize the cytochrome P450s and acetyltransferases that are essential for the conversion of the initial scopadulane scaffold into the bioactive compound this compound.

Mechanistic Investigations of Diacetylscopadol S Biological Activities in Vitro and Non Human Models

Elucidation of Gastric H+, K(+)-ATPase Inhibition Mechanism

Diacetylscopadol, a derivative of scopadulcic acid B, has been identified as a specific inhibitor of the gastric H+, K(+)-ATPase, the enzyme responsible for the final step in gastric acid secretion. nih.gov Understanding the precise mechanism by which this compound exerts its inhibitory effect is crucial for evaluating its therapeutic potential. The following sections delve into the kinetic and conformational studies that illuminate the molecular interactions between this compound and the proton pump.

Kinetic Analysis of this compound's Enzyme Inhibition

Kinetic studies have revealed that this compound acts as an uncompetitive inhibitor of the gastric H+, K(+)-ATPase with respect to the potassium ion (K+). nih.gov This mode of inhibition signifies that this compound does not bind to the free enzyme but rather to the enzyme-substrate complex. In the context of the H+, K(+)-ATPase, this implies that the inhibitor binds after potassium has associated with the enzyme.

The inhibition by this compound specifically targets the K+-dependent dephosphorylation step of the enzyme's reaction cycle, while having no impact on the phosphorylation step. nih.gov This selective interference with a specific phase of the catalytic process underscores the targeted nature of its inhibitory action.

ParameterDescriptionFinding for this compound
Inhibition Type The nature of the interaction between the inhibitor and the enzyme and/or enzyme-substrate complex.Uncompetitive with respect to K+ nih.gov
Affected Step The specific stage of the enzyme's catalytic cycle that is hindered by the inhibitor.K+-dependent dephosphorylation nih.gov
Unaffected Step The stage of the enzyme's catalytic cycle that is not impacted by the inhibitor.Phosphorylation nih.gov

Conformational Studies of H+, K(+)-ATPase upon this compound Binding

The gastric H+, K(+)-ATPase undergoes a series of conformational changes during its pumping cycle, transitioning between E1 and E2 states. nih.gov Fluorescence spectroscopy studies using fluorescein (B123965) isothiocyanate (FITC)-labeled enzyme have provided insights into how this compound influences these conformational states.

These studies have demonstrated that this compound stabilizes the E2P form of the enzyme. nih.gov The E2P state is a phosphorylated intermediate that occurs after the release of a proton and before the binding of potassium. By stabilizing this specific conformation, this compound effectively traps the enzyme in an inactive state, thereby preventing the completion of the catalytic cycle and subsequent acid secretion. This stabilization of a particular enzyme form is a key aspect of its inhibitory mechanism. nih.gov

Comparative Analysis with Other H+, K(+)-ATPase Inhibitors

The inhibitory mechanism of this compound can be better understood when compared to other well-known H+, K(+)-ATPase inhibitors, such as omeprazole (B731) and SCH 28080.

Omeprazole: This widely used proton pump inhibitor (PPI) is an irreversible inhibitor. nih.gov It forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+, K(+)-ATPase, leading to a permanent inactivation of the enzyme. consensus.appjnmjournal.org In contrast, the inhibition by this compound is reversible. nih.gov

SCH 28080: This compound is a reversible and competitive inhibitor with respect to K+. nih.gov This means it directly competes with potassium for binding to the enzyme. nih.gov This contrasts with this compound's uncompetitive inhibition, where it binds to the enzyme-potassium complex. nih.gov

The distinct mechanisms of these inhibitors highlight the different ways in which the function of the gastric H+, K(+)-ATPase can be modulated.

InhibitorMechanism of InhibitionReversibilityRelationship to K+
This compound Stabilizes the E2PK form nih.govReversible nih.govUncompetitive nih.gov
Omeprazole Covalent modification consensus.appjnmjournal.orgIrreversible nih.govN/A
SCH 28080 Binds to the K+ site nih.govReversible nih.govCompetitive nih.gov

Unraveling Antiviral Mechanisms of this compound

Beyond its effects on gastric acid secretion, this compound has also been investigated for its potential antiviral properties. Research has primarily focused on its activity against Herpes Simplex Virus (HSV) in cell culture models.

Antiviral Activity against Herpes Simplex Virus (HSV) in Cell Culture Models

Studies have demonstrated that this compound exhibits antiviral activity against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) in in vitro settings. mdpi.com The evaluation of this activity is typically conducted using cell culture models, such as Vero cells, where the ability of the compound to inhibit the virus-induced cytopathic effect is measured. dovepress.comscielo.br

The antiviral efficacy is often quantified by determining the concentration of the compound that inhibits viral replication by a certain percentage, such as the 50% effective concentration (EC50). mdpi.com

Investigation of Viral Replication Stages Affected by this compound

The replication cycle of HSV is a multi-step process that includes attachment to the host cell, penetration, uncoating of the viral genome, replication of viral DNA, synthesis of viral proteins, assembly of new virions, and finally, release from the host cell. nih.govlibretexts.orgpressbooks.pub To understand the mechanism of an antiviral agent, it is crucial to identify which of these stages are inhibited.

Investigations into the antiviral mechanism of compounds related to this compound suggest that the primary mode of action is the direct inactivation of viral particles. mdpi.com This implies that the compound interacts with the virus before it has a chance to attach to and enter the host cell. This direct virotoxic effect prevents the initial and essential steps of the viral life cycle.

Viral Replication StageDescriptionEffect of this compound
Attachment The virus binds to receptors on the host cell surface. nih.govPotentially inhibited through direct viral inactivation. mdpi.com
Penetration The virus enters the host cell. nih.govPotentially inhibited through direct viral inactivation. mdpi.com
Replication The viral genome is copied, and viral proteins are synthesized. nih.govNot the primary target of inhibition.
Assembly & Release New virus particles are formed and exit the host cell. nih.govNot the primary target of inhibition.

Potential Interactions with Viral or Host Cellular Processes Underlying Antiviral Effects (e.g., DNA polymerase inhibition, viral protein synthesis interference)

Current scientific literature available through public search indexes does not provide specific details on the mechanistic interactions of this compound with viral or host cellular processes. There is no direct evidence to suggest that its potential antiviral effects are due to the inhibition of DNA polymerase or interference with viral protein synthesis. caltech.edunih.govwikipedia.orgwikipedia.orgnih.gov While viruses rely on these processes for replication, and various antiviral agents target them, specific studies detailing this compound's action on these mechanisms have not been identified. frontiersin.orgutoronto.canih.govresearchgate.netsigmaaldrich.comscbt.comdrugbank.comnih.gov Research on related compounds from the plant Scoparia dulcis, such as scopadulcic acid B, has been conducted, but the explicit antiviral mechanisms of this compound remain uncharacterized in the available literature. thepharmajournal.comresearchgate.netscribd.comtiprpress.com

Other Investigated Biological Activities (In Vitro and Non-Human Models)

Antiproliferative and Cytotoxic Effects in Specific Cancer Cell Lines (e.g., human tumor cell lines)

There is a lack of specific data in the reviewed scientific literature regarding the direct antiproliferative and cytotoxic effects of this compound on human tumor cell lines. Although numerous studies evaluate the efficacy of various natural and synthetic compounds against cancer cell lines like MCF-7 (breast), A549 (lung), and HepG2 (liver), specific IC50 values or detailed mechanistic studies for this compound are not present in the available search results. researchgate.netresearchgate.netmdpi.comnih.govnih.govnih.govbrieflands.comsemanticscholar.orgebi.ac.ukculturecollections.org.uk

Research into the plant Scoparia dulcis, from which related diterpenoids are extracted, has shown that other compounds from this plant, such as scopadulcic acid B, exhibit cytotoxic activity against various tumor cell lines. tiprpress.com However, dedicated studies quantifying the specific antiproliferative and cytotoxic profile of its derivative, this compound, are not detailed in the accessible literature.

Inhibition of Bone Resorption and Osteoclast Formation (in vitro models)

No specific scientific studies were identified that investigate the role of this compound in the inhibition of bone resorption or the formation of osteoclasts in in vitro models. The process of bone remodeling involves a delicate balance between bone-forming osteoblasts and bone-resorbing osteoclasts, and its dysregulation can lead to conditions like osteoporosis. mdpi.comresearchgate.netfrontiersin.org Numerous compounds are studied for their potential to inhibit osteoclast differentiation and function, often using in vitro models. nih.govfrontiersin.orgnih.govclinexprheumatol.orgdiva-portal.orgnih.govpharmacologyeducation.org However, the effects of this compound on these specific cellular processes have not been reported in the reviewed literature.

Modulation of Inflammatory Pathways (e.g., inhibition of LPS/IFNγ-induced NO production)

Detailed mechanistic studies on the modulation of specific inflammatory pathways by this compound, such as the inhibition of lipopolysaccharide (LPS) and/or interferon-gamma (IFNγ)-induced nitric oxide (NO) production, are not available in the current scientific literature. The induction of NO via inducible nitric oxide synthase (iNOS) in macrophages by stimuli like LPS is a key event in the inflammatory response and a common target for anti-inflammatory drug discovery. mdpi.comdovepress.comnih.govnih.govresearchgate.net While reviews mention that the plant Scoparia dulcis and its constituent compounds have been explored for anti-inflammatory properties, specific data on this compound's ability to inhibit the LPS/IFNγ-induced NO production pathway is not documented in the available sources. thepharmajournal.comresearchgate.net

Advanced Synthetic Strategies for Diacetylscopadol and Analogues

Total Synthesis Approaches to the Scopadulane Core Structure

The total synthesis of the tetracyclic scopadulane core has been a significant focus of synthetic research, providing a foundation for accessing a variety of functionalized analogues, including Diacetylscopadol. The total synthesis of (±)-scopadulin, a closely related aphidicolane diterpene, highlights key strategies applicable to the scopadulane skeleton. researchgate.netresearchgate.net

A pivotal approach involves the construction of the A/B/C/D ring system. One successful strategy commenced with the synthesis of the B/C/D ring system, followed by a subsequent A-ring cyclization via an intramolecular aldol (B89426) condensation. researchgate.net A critical step in this synthesis was the highly stereoselective cyanation of a tetracyclic enone using diethylaluminum cyanide (Et₂AlCN), which established a trans-fused A/B ring system with a β-cyanide group at the C-4 position. researchgate.net The construction of the quaternary carbon at C-4 was then achieved through α-alkylation of the cyano group. researchgate.net

Another key challenge in the synthesis of the scopadulane core is the stereoselective installation of various functional groups. For instance, in the synthesis of (±)-scopadulin, a highly chemo- and stereoselective methylation at the C-16 position was accomplished using MeTi(O-i-Pr)₃. researchgate.net This reagent demonstrated remarkable stereoselectivity, yielding a tertiary axial alcohol at C-16. researchgate.net The conversion of the sterically hindered cyano group at C-4 to a methyl group was achieved through a novel reaction for transforming primary aliphatic amines into alcohols. researchgate.net These strategies underscore the intricate methodologies required to assemble the complex, stereochemically rich scopadulane framework.

Key strategies in the total synthesis of the scopadulane core include:

Intramolecular aldol condensation for A-ring cyclization. researchgate.net

Stereoselective cyanation for establishing the trans-fused A/B ring system. researchgate.net

Stereoselective methylation for introducing the C-16 tertiary alcohol. researchgate.net

Semisynthetic Routes to this compound and Functionalized Derivatives from Natural Precursors

Semisynthesis, starting from readily available natural precursors, offers a more direct and efficient route to this compound and its functionalized derivatives. The plant Scoparia dulcis is a rich source of scopadulane diterpenoids, such as scopadulcic acid A, scopadulcic acid B, and scopadulciol, which can serve as excellent starting materials. nih.govresearchgate.net

The most direct semisynthetic route to this compound would involve the acetylation of scopadulciol. Scopadulciol possesses hydroxyl groups that can be acetylated using standard laboratory reagents such as acetic anhydride (B1165640) in the presence of a base like pyridine. This straightforward transformation would yield this compound.

Furthermore, the isolation of various other scopadulane-type diterpenoids from Scoparia dulcis opens avenues for creating a diverse range of functionalized derivatives. nih.gov For example, the natural product thyrsiflorin A, another scopadulane diterpene, has been used to generate semisynthetic compounds. researchgate.net By applying similar principles, other natural scopadulanes could be chemically modified. For instance, selective protection and deprotection strategies, followed by acylation, alkylation, or oxidation at various positions (e.g., C-6, C-7, C-13), could lead to a library of novel this compound derivatives. researchgate.net The chemical and biological evaluation of scopadulane-type diterpenoids from Vietnamese Scoparia dulcis has provided insight into the natural diversity of these compounds, further expanding the pool of potential precursors for semisynthesis. nih.gov

Natural PrecursorPotential Semisynthetic Derivative
ScopadulciolThis compound
Scopadulcic Acid AAcetylated Scopadulcic Acid A
Thyrsiflorin ADemalonyl Thyrsiflorin A researchgate.net
Iso-dulcinol nih.govAcetylated Iso-dulcinol

Stereoselective Synthesis Methodologies for Scopadulane-type Diterpenoids

The complex three-dimensional architecture of the scopadulane skeleton, with its multiple contiguous stereocenters, necessitates the use of highly stereoselective synthetic methodologies. The development of such methods is crucial for the efficient and controlled synthesis of enantiomerically pure scopadulane-type diterpenoids.

Key stereochemical challenges in the synthesis of the scopadulane core include the control of the ring junctions and the stereoselective introduction of substituents. As demonstrated in the total synthesis of (±)-scopadulin, the stereochemistry of the A/B ring fusion can be controlled through a stereoselective cyanation reaction. researchgate.net The use of specific reagents, such as Et₂AlCN, directs the cyanide addition to form the desired trans-fused system. researchgate.net

Intramolecular reactions are powerful tools for establishing stereocenters. For instance, an intramolecular aldol reaction was employed to construct the A-ring of the scopadulane core, a process that can be influenced by the existing stereochemistry in the precursor molecule to achieve high diastereoselectivity. nih.gov Similarly, intramolecular cyclopropanation of a diazoketone followed by regioselective cleavage of the cyclopropane (B1198618) ring has been reported as a key strategy in the synthesis of other complex diterpenes, a methodology that could be adapted to scopadulane synthesis.

The stereocontrolled construction of the tetracyclic core of other complex natural products, such as daphniglaucin C, has been achieved through key steps like reductive double bond transposition from an unactivated tertiary allylic alcohol and Dieckmann cyclizations. nih.gov These advanced stereoselective methods provide a valuable toolbox for tackling the intricate stereochemical problems presented by scopadulane-type diterpenoids.

Design and Synthesis of Novel Analogues for Enhanced Biological Profiling

The design and synthesis of novel analogues of this compound are driven by the desire to improve its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related scopadulane diterpenoids provide valuable guidance for the rational design of new derivatives. researchgate.netnih.govnih.govrsc.orgresearchgate.net

Studies on scopadulane-type diterpenes have indicated that the functional groups at positions C-4, C-6, and C-13 play important roles in their biological activities. researchgate.net This suggests that modifications at these positions in this compound could lead to analogues with enhanced or altered biological profiles. For instance, varying the acyl groups at the positions corresponding to the acetyl groups in this compound could modulate its lipophilicity and interaction with biological targets.

The synthesis of a library of analogues would involve the functionalization of the scopadulane core at these key positions. This could be achieved through semisynthesis from natural precursors or by incorporating modifications during a total synthesis campaign. For example, starting from a common intermediate in a total synthesis, different functional groups could be introduced at a late stage to generate a series of analogues.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Molecular Targets and Signaling Pathways

To date, the primary identified molecular target for diacetylscopadol is the gastric H+,K+-ATPase. nih.gov Research has shown that it acts as a reversible, uncompetitive inhibitor with respect to the activating potassium ion (K+). nih.gov This specific interaction, which inhibits the final step of acid secretion in the stomach, provides a solid foundation for its potential as an anti-ulcer agent. nih.gov

However, the structural complexity of this compound suggests that it may interact with other biological targets, a common characteristic of natural products. Future research should prioritize the de-orphanization of this compound by screening it against a wide array of receptors, enzymes, and ion channels. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction can be employed to identify novel binding partners.

Once new targets are identified, the subsequent step involves elucidating the signaling pathways that are modulated by this compound. For instance, if this compound is found to interact with a G-protein coupled receptor (GPCR), downstream second messenger systems (e.g., cAMP, IP3/DAG) and subsequent kinase cascades would need to be investigated. kist.re.kr Understanding these pathways is crucial for comprehending the compound's full pharmacological profile and predicting both its therapeutic effects and potential side effects. The known inhibition of the H+,K+-ATPase already points towards pathways regulating ion transport and gastric cell function, but exploring its effects on neuronal signaling, given its relation to scopolamine (B1681570), could reveal entirely new applications. nih.govesmed.org

Application of Systems Biology and Omics Technologies for Comprehensive Understanding

A systems biology approach, which integrates multiple layers of biological data, offers a holistic method for understanding the effects of this compound. researchgate.netmdpi.com Rather than focusing on a single target, systems biology aims to understand how the compound perturbs the entire biological network. uq.edu.au This can be achieved through the application of various "omics" technologies. mdpi.comnih.gov

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptome) in cells or tissues treated with this compound, researchers can identify entire pathways that are upregulated or downregulated. biorxiv.orgfrontiersin.org This could reveal, for example, compensatory mechanisms that are activated in response to H+,K+-ATPase inhibition or off-target effects in different cell types.

Proteomics: This technology analyzes changes in the levels and post-translational modifications of proteins, providing a direct look at the functional machinery of the cell. Proteomics can confirm the targets identified through other means and discover unexpected protein interactions.

Integrating these multi-omics datasets can build comprehensive models of this compound's mechanism of action, moving beyond a simple ligand-target interaction to a network-level understanding. mdpi.comrsc.org This approach is invaluable for discovering new therapeutic indications and understanding the molecular basis of its activity. researchgate.net

Chemoinformatic and Machine Learning Approaches for Activity Prediction and Lead Optimization

Cheminformatics and machine learning are powerful computational tools that can accelerate the drug discovery process for compounds like this compound. nih.govresearchgate.net These in silico methods can predict biological activities, optimize molecular structures, and analyze structure-activity relationships (SAR) without the need for extensive, time-consuming laboratory experiments. cas.orgfrontiersin.org

Activity Prediction and Virtual Screening: Machine learning models, trained on large datasets of known bioactive compounds, can predict the potential biological targets and activities of this compound. researchgate.netnih.govacs.org By comparing its structural features to vast chemical libraries, these algorithms can generate hypotheses about its function that can then be tested experimentally. youtube.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. cas.org For this compound, QSAR could be used to predict how modifications to its chemical structure—for instance, altering the acetyl groups—would affect its potency as an H+,K+-ATPase inhibitor or its affinity for other potential targets.

Lead Optimization: Once a lead compound like this compound is identified, machine learning algorithms can suggest structural modifications to improve its drug-like properties, such as efficacy, selectivity, and pharmacokinetic profile. tandfonline.commdpi.com This computational pre-screening can significantly reduce the number of derivatives that need to be synthesized and tested, saving time and resources.

By leveraging these computational approaches, researchers can more efficiently explore the chemical space around this compound to design and develop novel analogs with improved therapeutic potential. researchgate.net

Sustainable Production Methods of this compound (e.g., Plant Tissue Culture, Synthetic Biology, Microbial Fermentation)

The reliance on harvesting plants for medicinal compounds faces challenges related to environmental variability, climate change, and sustainability. researchgate.netbohrium.com Developing alternative, controlled production methods for this compound is a critical future direction.

Plant Tissue Culture: Techniques like hairy root cultures have been explored for the production of related tropane (B1204802) alkaloids like scopolamine and hyoscyamine. nih.govfao.orgresearchgate.netpsu.edu These methods involve growing plant cells or organs in a sterile, controlled environment, which can lead to a more consistent and reliable supply. mdpi.com Research could focus on establishing stable callus or hairy root cultures of Scoparia dulcis or other source plants to optimize the production of this compound.

Synthetic Biology and Microbial Fermentation: A major breakthrough in natural product synthesis has been the engineering of microorganisms like baker's yeast (Saccharomyces cerevisiae) to produce complex plant-based medicines. acs.orgtechnologynetworks.comstanford.eduantheia.bio The entire biosynthetic pathway for tropane alkaloids like scopolamine has been successfully reconstructed in yeast. antheia.bionih.gov This involves introducing multiple genes from various plant species into the microbe, turning it into a cellular factory. nih.govresearchgate.netgoogle.com A similar synthetic biology approach could be developed for this compound. This would involve identifying the complete biosynthetic pathway for the compound and then using gene editing tools to express it in a fermentable microbe. This method offers a highly scalable, sustainable, and geographically independent means of production. antheia.bio

These biotechnological approaches not only promise a more sustainable supply chain but also open the door to creating novel derivatives by introducing enzymes from different organisms into the engineered pathway. nih.govnih.gov

Development of this compound and its Derivatives as Chemical Biology Probes

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein target. nih.gov Given its known interaction with H+,K+-ATPase, this compound serves as an excellent starting point for the development of highly specific chemical probes.

By modifying the this compound scaffold, researchers can create a library of related compounds. nih.gov These derivatives can be synthesized with "handles" for attaching fluorescent tags or biotin, enabling visualization and isolation of the target protein from complex cellular mixtures. researchgate.netuic.edu For example, a photoaffinity probe based on this compound could be designed to form a covalent bond with its target upon UV light activation, allowing for unambiguous identification of its binding partners.

Such probes would be invaluable tools for:

Target Validation: Confirming the engagement of this compound with H+,K+-ATPase in living cells.

Exploring Target Biology: Studying the localization, trafficking, and regulation of the H+,K+-ATPase enzyme in its native environment.

Discovering New Targets: Identifying off-targets by observing what other proteins are labeled by the probe.

The development of this compound-based chemical probes would not only deepen our understanding of its own mechanism of action but also provide powerful new reagents for the broader study of gastric acid secretion and related physiological processes.

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing Diacetylscopadol with high purity, and how can researchers ensure reproducibility?

  • Methodological Answer : To establish synthesis protocols, researchers should:

  • Conduct a systematic literature review to identify existing methods and their purity yields .
  • Replicate protocols under controlled conditions (e.g., solvent systems, temperature) while documenting deviations .
  • Validate purity using spectroscopic techniques (e.g., NMR, HPLC) and cross-reference with published spectral data .
  • Include detailed procedural steps in supplementary materials to enable replication .

Q. How should researchers formulate a focused research question when investigating this compound’s mechanism of action?

  • Methodological Answer : Apply the PICOT framework:

  • P opulation: Target biological systems (e.g., specific cell lines).
  • I ntervention: this compound dosage/concentration.
  • C omparison: Controls or reference compounds.
  • O utcome: Measurable endpoints (e.g., enzyme inhibition).
  • T ime: Duration of exposure .
  • Refine scope to avoid overly broad questions (e.g., "How does this compound inhibit COX-2 in murine macrophages over 24h?" vs. "How does this compound work?") .

Q. Which spectroscopic techniques are recommended for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Use NMR (1H/13C) to confirm stereochemistry and functional groups .
  • Pair with mass spectrometry (HRMS) for molecular weight validation .
  • Compare results with published data for known analogs to identify deviations .

Advanced Research Questions

Q. How can researchers reconcile conflicting in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Conduct a systematic review to identify study design disparities (e.g., bioavailability factors, model organisms) .
  • Perform meta-regression to quantify the impact of variables like dosage forms or metabolic pathways .
  • Use in silico modeling (e.g., pharmacokinetic simulations) to bridge gaps between in vitro potency and in vivo outcomes .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Apply non-linear regression models (e.g., Hill equation) to estimate EC50/LC50 values .
  • Use ANOVA with post-hoc tests to compare toxicity across dose groups .
  • Address outliers via sensitivity analyses or robust statistical methods (e.g., Tukey’s fences) .

Q. What strategies mitigate bias when interpreting heterogeneous outcomes in this compound clinical trials?

  • Methodological Answer :

  • Pre-register study protocols to reduce publication bias .
  • Implement blinding during data collection and analysis .
  • Use random-effects meta-analysis to account for variability across studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported pharmacokinetic parameters of this compound?

  • Methodological Answer :

  • Perform sensitivity analyses to test assumptions (e.g., clearance rates, protein binding) .
  • Validate assays via cross-laboratory reproducibility studies .
  • Publish raw datasets to enable independent verification .

Q. What frameworks are effective for prioritizing understudied aspects of this compound’s bioactivity?

  • Methodological Answer :

  • Conduct gap analysis via systematic reviews to identify neglected pathways (e.g., immunomodulatory effects) .
  • Use multi-omics integration (transcriptomics, proteomics) to uncover novel targets .

Ethical and Compliance Considerations

Q. How can researchers ensure compliance with data protection laws when sharing this compound trial data?

  • Methodological Answer :

  • Anonymize/pseudonymize datasets before sharing .
  • Conduct data protection impact assessments (DPIAs) to evaluate risks .
  • Provide mandatory training on GDPR/HIPAA compliance for all team members .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.